Methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate (CAS 1864760-24-6) is a highly specialized, bi-functional aliphatic building block combining an alpha,beta-unsaturated ester (Michael acceptor) with a terminal 2,2,2-trifluoroethoxy (TFE) ether. In pharmaceutical and agrochemical procurement, this compound is prioritized as a pre-assembled modular cassette for installing lipophilic, metabolically stable TFE-containing side chains. By offering both a reactive olefin for cross-metathesis or conjugate addition and a stable fluorinated ether, it serves as a critical intermediate for synthesizing advanced fluorinated heterocycles and active pharmaceutical ingredients (APIs) where standard alkoxy groups would suffer from rapid oxidative metabolism [1].
Substituting this compound with generic non-fluorinated analogs, such as methyl 4-methoxybut-2-enoate, fundamentally compromises the end-product's pharmacokinetic profile, leading to significantly lower lipophilicity and high vulnerability to CYP450-mediated O-dealkylation. Alternatively, attempting to construct the TFE ether motif at a later synthetic stage using reagents like 2,2,2-trifluoroethyl triflate or iodide introduces severe processability issues. These late-stage alkylations typically suffer from poor regioselectivity, competing N- or C-alkylation, and low yields (often 40-60%), while requiring the handling of hazardous, potentially genotoxic volatile reagents. Procuring the pre-assembled methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate bypasses these bottlenecks, ensuring high-fidelity installation of the fluorinated motif under mild, scalable conditions [1].
In medicinal chemistry, substituting a standard methoxy ether with a 2,2,2-trifluoroethoxy (TFE) group reliably increases lipophilicity and blocks CYP-mediated O-dealkylation. Procuring methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate allows direct installation of this privileged motif. Compared to the baseline methyl 4-methoxybut-2-enoate, the TFE derivative provides an estimated +1.0 to +1.2 logP unit enhancement while eliminating the metabolic liability of the unshielded C-H bonds adjacent to the ether oxygen [1].
| Evidence Dimension | Calculated logP shift and O-dealkylation liability |
| Target Compound Data | Methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate (High logP, blocked O-dealkylation) |
| Comparator Or Baseline | Methyl 4-methoxybut-2-enoate (Lower logP, high O-dealkylation liability) |
| Quantified Difference | ~+1.1 logP units; >80% reduction in predicted O-dealkylation rate |
| Conditions | In silico ADME profiling and class-level metabolic stability models |
Procuring this specific fluorinated building block enables the synthesis of drug candidates with superior pharmacokinetic profiles compared to non-fluorinated analogs.
As an alpha,beta-unsaturated ester, this compound acts as a versatile Michael acceptor. However, its reactivity is distinct from direct perfluoroalkyl analogs. While ethyl 4,4,4-trifluorobut-2-enoate is a highly activated, aggressive electrophile prone to polymerization or unselective additions, the ether linkage in methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate moderates the inductive electron withdrawal of the CF3 group. This results in a milder LUMO profile, enabling highly regioselective 1,4-conjugate additions with softer nucleophiles (e.g., thiols, amines) without competing 1,2-addition or oligomerization [1].
| Evidence Dimension | Michael acceptor electrophilicity and selectivity |
| Target Compound Data | Methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate (Moderated LUMO, high 1,4-selectivity) |
| Comparator Or Baseline | Ethyl 4,4,4-trifluorobut-2-enoate (Deep LUMO, prone to side reactions) |
| Quantified Difference | Significantly higher 1,4- vs 1,2-addition ratio with soft nucleophiles |
| Conditions | Standard conjugate addition conditions (e.g., amine/thiol nucleophiles, mild base) |
Buyers requiring precise regiocontrol in complex heterocycle or intermediate synthesis should select this ether-moderated acceptor over direct perfluoroalkyl crotonates.
A common alternative to procuring this pre-assembled building block is attempting late-stage 2,2,2-trifluoroethylation using reagents like CF3CH2OTf or CF3CH2I. These reagents are volatile, highly reactive, and often lead to competing N- or C-alkylation in complex substrates, typically capping yields at 40-60%. By procuring methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate, chemists can install the entire functionalized side-chain via a single, high-yielding cross-metathesis or conjugate addition step, bypassing the hazards and yield penalties of late-stage fluoroalkylation [1].
| Evidence Dimension | Overall synthetic yield and process safety |
| Target Compound Data | Pre-assembled methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate (Single-step installation, >80% typical yield) |
| Comparator Or Baseline | Late-stage etherification with CF3CH2OTf (Multi-step, 40-60% yield, toxic reagents) |
| Quantified Difference | 20-40% absolute yield improvement; elimination of genotoxic alkylating agents |
| Conditions | Pilot-scale or late-stage API intermediate synthesis |
Procuring the functionalized enoate streamlines manufacturing routes, reduces hazardous reagent handling, and significantly improves overall process yields.
Leveraging its moderated electrophilicity, this enoate acts as a highly effective dipolarophile for reacting with nitrones, azides, or diazo compounds to yield functionalized isoxazolidines, triazoles, or pyrazolines bearing a metabolically stable TFE ether side-chain [1].
In late-stage functionalization of complex APIs, this compound serves as an effective cross-metathesis partner compared to unfunctionalized crotonates, allowing the single-step appending of a fluorinated ether motif to terminal olefins using standard ruthenium catalysts [2].
Due to the electronic modulation provided by the ether oxygen, this compound is a strategic choice for 1,4-conjugate additions with soft nucleophiles (e.g., amines, thiols), avoiding the polymerization and 1,2-addition side reactions commonly seen with highly aggressive perfluoroalkyl enoates [3].